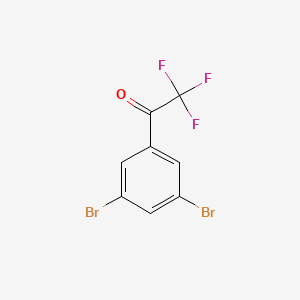

1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone

説明

1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with the molecular formula C₈H₃Br₂F₃O and a molecular weight of 346.92 g/mol. The compound features a trifluoroacetyl group attached to a 3,5-dibromophenyl ring, which confers strong electron-withdrawing effects and influences reactivity in synthetic pathways (e.g., nucleophilic substitutions or coupling reactions) .

Key properties inferred from similar compounds include:

- Boiling point: ~265°C (analogous to the dichloro derivative) .

- Density: ~1.5 g/cm³ (based on dichloro analog data) .

- Synthesis: Likely involves Grignard reactions or Friedel-Crafts acylation, as seen in the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone using ethyl trifluoroacetate and 3,5-dichlorobromobenzene .

特性

CAS番号 |

1190865-42-9 |

|---|---|

分子式 |

C8H3Br2F3O |

分子量 |

331.91 g/mol |

IUPAC名 |

1-(3,5-dibromophenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C8H3Br2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H |

InChIキー |

ZNBTWCALOYMPHK-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1Br)Br)C(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

The synthesis of 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dibromobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

化学反応の分析

1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of advanced materials and specialty chemicals.

作用機序

The mechanism of action of 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, its derivatives have been shown to inhibit mitochondrial thioredoxin reductase, resulting in the accumulation of reactive oxygen species and induction of apoptosis in cancer cells .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes critical differences between 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone and its structural analogs:

Key Comparative Insights :

Electronic Effects: Bromine and chlorine substituents enhance electron-withdrawing effects compared to fluorine, making the dibromo and dichloro derivatives more reactive in electrophilic substitutions. Fluorine’s high electronegativity in the difluoro derivative enhances metabolic stability in drug design, a property leveraged in fluorinated pharmaceuticals .

Synthetic Utility :

- The dichloro derivative is widely used in agrochemical synthesis due to its balanced reactivity and commercial availability .

- The tert-butyl analog demonstrates strong binding to acetylcholinesterase, attributed to hydrophobic interactions with the enzyme’s active site .

Physical Properties: Bromine’s higher molecular weight increases the compound’s density and melting/boiling points compared to chlorine or fluorine analogs . The trifluoroacetyl group in all analogs reduces solubility in polar solvents, necessitating non-aqueous reaction conditions .

生物活性

1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on current research findings.

- Molecular Formula : C9H5Br2F3O

- Molecular Weight : 319.95 g/mol

- CAS Number : Not specified

The compound features a dibromophenyl group and a trifluoroethanone moiety, which contribute to its unique reactivity profile and biological interactions.

Synthesis

The synthesis of 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dibromobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst. This method is optimized for yield and purity. In industrial applications, continuous flow synthesis methods may be utilized to enhance scalability and safety while ensuring consistent product quality.

Biological Activity Overview

Preliminary studies indicate that 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone exhibits antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors related to disease pathways.

Antimicrobial Activity

Research has suggested that 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone possesses antimicrobial properties. It may inhibit the growth of various bacterial strains through mechanisms that are yet to be fully elucidated. Further studies are required to quantify its efficacy against specific pathogens.

Anticancer Properties

The compound has shown promise in inducing apoptosis in cancer cells. It appears to activate caspase pathways that lead to programmed cell death. Understanding these interactions is crucial for exploring its potential therapeutic applications in oncology.

The exact mechanism by which 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone exerts its biological effects involves binding to specific proteins or enzymes. This interaction may modulate their activity and influence various cellular processes:

- Caspase Activation : Induction of apoptosis through caspase pathway activation.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease progression.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone, a comparison with similar compounds is presented below:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 130336-16-2 | Contains chlorine instead of bromine; different reactivity profile |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 244229-34-3 | Substituted at a different position on the phenyl ring |

| 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone | Not available | Contains only one fluorine on the phenyl ring; differing electronic properties |

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- A study indicated that treatment with 1-(3,5-Dibromophenyl)-2,2,2-trifluoroethanone led to significant reductions in tumor cell viability in vitro.

- Another investigation highlighted its potential as an antibacterial agent against Gram-positive bacteria.

These findings suggest a need for further exploration into its pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。